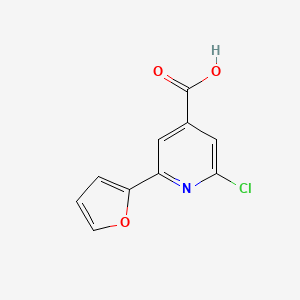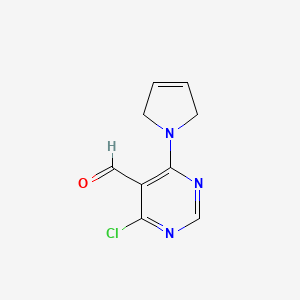![molecular formula C29H55N2O5P B13187509 Bis[5-methyl-2-(propan-2-yl)cyclohexyl] [3-(4-acetylpiperazin-1-yl)-2-hydroxypropyl]phosphonate](/img/structure/B13187509.png)
Bis[5-methyl-2-(propan-2-yl)cyclohexyl] [3-(4-acetylpiperazin-1-yl)-2-hydroxypropyl]phosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis[5-methyl-2-(propan-2-yl)cyclohexyl] [3-(4-acetylpiperazin-1-yl)-2-hydroxypropyl]phosphonate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a phosphonate group, a piperazine ring, and cyclohexyl groups. Its molecular formula is C26H44NO4P.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bis[5-methyl-2-(propan-2-yl)cyclohexyl] [3-(4-acetylpiperazin-1-yl)-2-hydroxypropyl]phosphonate typically involves multiple steps. One common method includes the Steglich esterification, which uses N,N′-dicyclohexylcarbodiimide as a coupling reagent along with a catalytic amount of 4-dimethylaminopyridine . The reaction conditions often require an inert atmosphere and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability. The use of high-performance liquid chromatography (HPLC) is common for assessing the purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Bis[5-methyl-2-(propan-2-yl)cyclohexyl] [3-(4-acetylpiperazin-1-yl)-2-hydroxypropyl]phosphonate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
Bis[5-methyl-2-(propan-2-yl)cyclohexyl] [3-(4-acetylpiperazin-1-yl)-2-hydroxypropyl]phosphonate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its anticonvulsant and anxiolytic properties.
Industry: Utilized in the development of new materials and coatings.
Mécanisme D'action
The mechanism of action of Bis[5-methyl-2-(propan-2-yl)cyclohexyl] [3-(4-acetylpiperazin-1-yl)-2-hydroxypropyl]phosphonate involves its interaction with specific molecular targets. The phosphonate group can mimic phosphate esters, allowing the compound to inhibit enzymes that utilize phosphate groups. The piperazine ring may interact with neurotransmitter receptors, contributing to its potential anticonvulsant effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Bis(2-isopropyl-5-methylcyclohexyl) [hydroxy(3-pyridinyl)methyl]phosphonate
- (1R,2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexyl 4-amino-3-phenylbutanoate hydrochloride
Uniqueness
Bis[5-methyl-2-(propan-2-yl)cyclohexyl] [3-(4-acetylpiperazin-1-yl)-2-hydroxypropyl]phosphonate is unique due to its combination of a phosphonate group, a piperazine ring, and cyclohexyl groups. This structure provides a versatile platform for various chemical modifications and applications, distinguishing it from other similar compounds.
Propriétés
Formule moléculaire |
C29H55N2O5P |
|---|---|
Poids moléculaire |
542.7 g/mol |
Nom IUPAC |
1-[4-[3-bis[(5-methyl-2-propan-2-ylcyclohexyl)oxy]phosphoryl-2-hydroxypropyl]piperazin-1-yl]ethanone |
InChI |
InChI=1S/C29H55N2O5P/c1-20(2)26-10-8-22(5)16-28(26)35-37(34,36-29-17-23(6)9-11-27(29)21(3)4)19-25(33)18-30-12-14-31(15-13-30)24(7)32/h20-23,25-29,33H,8-19H2,1-7H3 |
Clé InChI |
WOJXCOPRZJDAKW-UHFFFAOYSA-N |
SMILES canonique |
CC1CCC(C(C1)OP(=O)(CC(CN2CCN(CC2)C(=O)C)O)OC3CC(CCC3C(C)C)C)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 5-methoxy-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13187439.png)
![4-[4-(Propan-2-yl)phenyl]oxolan-3-one](/img/structure/B13187445.png)
![1-[1-(Aminomethyl)cyclopentyl]-1-cyclopropylethan-1-ol](/img/structure/B13187451.png)
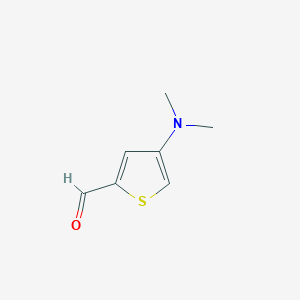
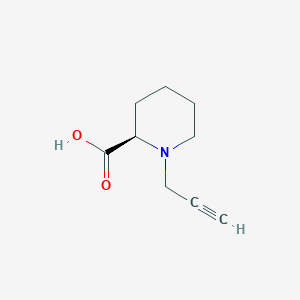
![1-Methyl-4,5,6,7-tetrahydro-1H-benzo[D]imidazol-6-amine](/img/structure/B13187463.png)
![Methyl 2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B13187470.png)

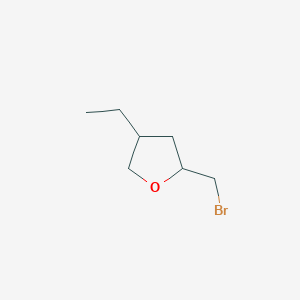

![Methyl 2-methyl-1-oxaspiro[2.3]hexane-2-carboxylate](/img/structure/B13187491.png)

